2-Chloro-6-(trifluoromethyl)quinoxaline
Description
Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, and its derivatives are of substantial importance in contemporary chemical research. mdpi.com This significance stems from their versatile synthetic accessibility and, most notably, their wide array of biological activities. mdpi.comnih.gov The quinoxaline nucleus is a key structural motif in numerous compounds that have demonstrated efficacy as anticancer, antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory agents. mdpi.comsapub.org Consequently, the quinoxaline scaffold is considered a crucial building block in the design and discovery of new drugs. mdpi.comekb.eg
The inherent aromatic nature of the quinoxaline system provides a stable framework that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. mdpi.com Researchers have extensively explored the synthesis of diverse quinoxaline libraries to investigate their structure-activity relationships (SAR), leading to the identification of potent therapeutic candidates. mdpi.compulsus.com
The concept of a "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby exhibiting a broad spectrum of biological activities. nih.govnih.gov The quinoxaline scaffold, and particularly its quinoxalinone derivatives, are widely recognized as privileged structures in medicinal chemistry. nih.govnih.gov This is evidenced by the numerous quinoxaline-based compounds that have entered clinical trials for various diseases. nih.gov
The diverse pharmacological profile of quinoxalines includes activities such as anticancer, neuroprotective, antibacterial, antiviral, antiparasitic, and anti-inflammatory effects. nih.gov This broad applicability underscores the ability of the quinoxaline core to serve as a versatile template for the design of novel therapeutic agents targeting a wide range of biological pathways. pulsus.com
The introduction of halogen atoms and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their properties. mdpi.com In the context of the quinoxaline scaffold, these substituents play a critical role in influencing both chemical reactivity and biological activity. nih.gov
Halogen atoms, such as chlorine, are known to alter the electronic properties of the quinoxaline ring, often enhancing the molecule's lipophilicity and its ability to participate in halogen bonding, which can contribute to stronger binding interactions with biological targets. nih.gov The presence of a chlorine atom at the 2-position of the quinoxaline ring, as in 2-Chloro-6-(trifluoromethyl)quinoxaline, provides a reactive site for nucleophilic substitution, enabling the synthesis of a wide array of derivatives.
The trifluoromethyl group is a particularly valuable substituent in drug design due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. mdpi.com The incorporation of a CF3 group can significantly enhance a molecule's permeability across biological membranes and its resistance to metabolic degradation, thereby improving its pharmacokinetic profile. mdpi.com In quinoxaline derivatives, the trifluoromethyl group has been shown to contribute to enhanced biological activity, including anticancer and antimicrobial effects. nih.gov
Table 1: Impact of Halogen and Trifluoromethyl Substituents on Molecular Properties
| Substituent | Effect on Lipophilicity | Electronic Effect | Impact on Metabolic Stability |
|---|---|---|---|
| Chlorine | Increases | Electron-withdrawing | Can be metabolically labile |
| Trifluoromethyl | Significantly Increases | Strongly Electron-withdrawing | High |
Historical Context of Quinoxaline Synthesis and Derivatives
The history of quinoxaline chemistry dates back to 1884, when Körner and Hinsberg first reported the synthesis of a quinoxaline derivative. mdpi.com The classical and most common method for synthesizing the quinoxaline ring system involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.comnih.govchim.it This straightforward reaction has been the cornerstone of quinoxaline synthesis for over a century.
Over the years, numerous modifications and new synthetic routes have been developed to improve yields, expand substrate scope, and introduce a variety of functional groups onto the quinoxaline core. chim.itrsc.org These advancements include the use of various catalysts, microwave-assisted synthesis, and one-pot multi-component reactions. chim.itrsc.org The development of these modern synthetic methodologies has been crucial for the exploration of the chemical and biological diversity of quinoxaline derivatives. rsc.org
Overview of Research Trajectories for Halogenated and Trifluoromethylated Quinoxalines
Current research on halogenated and trifluoromethylated quinoxalines is largely driven by the pursuit of novel therapeutic agents with improved efficacy and pharmacokinetic properties. nih.govresearchgate.net Scientists are actively exploring new and more efficient synthetic methods for the preparation of these compounds, with a focus on green chemistry principles to reduce environmental impact. rsc.orgresearchgate.net
A significant area of investigation involves the synthesis of libraries of halogenated and trifluoromethylated quinoxaline derivatives and the evaluation of their biological activities against a wide range of targets, including cancer cell lines, pathogenic bacteria, and viruses. nih.govresearchgate.net Structure-activity relationship (SAR) studies are being conducted to understand how the position and nature of the halogen and trifluoromethyl substituents influence the biological potency and selectivity of these compounds. nih.gov Furthermore, the unique photophysical properties of some trifluoromethylated quinoxalines are being explored for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOWPBJJCLWQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393523 | |
| Record name | 2-chloro-6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41213-32-5 | |
| Record name | 2-chloro-6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)quinoxaline | |
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Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Trifluoromethyl Quinoxaline
Advanced Synthetic Strategies for 2-Chloro-6-(trifluoromethyl)quinoxaline and its Precursors
The construction of this compound relies on a logical sequence of reactions. The primary strategy involves first building the 6-(trifluoromethyl)quinoxaline (B1305570) scaffold and then introducing the chloro substituent at the C2-position. This approach allows for precise control over the final molecular architecture.
The formation of the bicyclic quinoxaline (B1680401) core is a critical step in the synthesis. The most established and widely utilized method is the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This reaction, known as the Hinsberg quinoxaline synthesis, is highly efficient and versatile.
The foundational method for synthesizing the quinoxaline ring system involves the acid-catalyzed condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound. In the specific synthesis of the precursor for the target molecule, 4-(trifluoromethyl)benzene-1,2-diamine serves as the key starting material. This diamine is reacted with an α-dicarbonyl compound, most commonly glyoxal, to yield 6-(trifluoromethyl)quinoxaline.
The reaction proceeds through the initial formation of a diimine intermediate, which then undergoes spontaneous cyclization and subsequent aromatization to form the stable quinoxaline ring. Various catalysts can be employed to facilitate this transformation, ranging from traditional acids like acetic acid to heterogeneous catalysts for improved reaction conditions and easier workup.
Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Cyclocondensation
| Catalyst System | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Ammonium heptamolybdate | EtOH/H₂O | Room Temp. | Short | Good to Excellent | core.ac.uk |
| Nickel Nanoparticles | Acetonitrile | 25 °C | 10 min | Quantitative | acs.org |
| No Catalyst | Water | High Temp. | 30 min | High | nih.gov |
| Rose Bengal (Visible Light) | - | Room Temp. | - | Moderate to Excellent | nih.govresearchgate.net |
In the synthesis of 6-(trifluoromethyl)quinoxaline, the trifluoromethyl (CF₃) group is introduced as part of the aromatic diamine precursor, namely 4-(trifluoromethyl)benzene-1,2-diamine. Therefore, the α-dicarbonyl compound's role is not to introduce the trifluoromethyl moiety itself, but rather to serve as the two-carbon electrophilic component required for the formation of the pyrazine (B50134) ring.
Glyoxal is the simplest and most common dicarbonyl precursor used for this purpose. Its reaction with the diamine provides the unsubstituted C2 and C3 positions on the newly formed pyrazine ring. The resulting product is 6-(trifluoromethyl)quinoxaline, which then serves as the direct precursor for subsequent halogenation steps. The choice of dicarbonyl compound is crucial for the final substitution pattern of the quinoxaline, but in this specific pathway, its primary function is strictly cyclization.
With the 6-(trifluoromethyl)quinoxaline core established, the next phase of the synthesis focuses on the regioselective introduction of the chlorine atom at the C2-position. The direct introduction of the trifluoromethyl group onto a pre-formed quinoxaline ring is less common, as it is more synthetically straightforward to begin with a trifluoromethyl-substituted precursor.
The most practical route to this compound involves the chlorination of an intermediate derived from 6-(trifluoromethyl)quinoxaline. A standard and effective method is the conversion of the quinoxaline to its corresponding quinoxalin-2(1H)-one derivative. This is typically achieved through oxidation or other synthetic manipulations. The resulting 6-(trifluoromethyl)quinoxalin-2(1H)-one can then undergo a deoxychlorination reaction.
This transformation is commonly carried out using chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or an organic base. nih.govresearchgate.net The reaction converts the C=O group of the quinoxalinone into a C-Cl bond, yielding the desired this compound.
While the trifluoromethyl group is typically installed via the diamine starting material, advanced methods for the direct C-H trifluoromethylation of heterocycles have been developed. pnas.org These reactions often proceed through a radical mechanism, using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) as a source of the CF₃ radical. researchgate.netresearchgate.net Such a method could potentially be applied to a pre-formed quinoxalin-2(1H)-one to introduce the trifluoromethyl group directly, though this represents a more modern and less conventional approach compared to the use of a trifluoromethylated precursor. researchgate.netresearchgate.net
Recent advancements in synthetic chemistry have emphasized the development of more environmentally benign and sustainable methodologies. These principles have been applied to the synthesis of quinoxalines and their derivatives.
For the initial cyclocondensation step, several green approaches have been reported. These include performing the reaction in water, which avoids the use of toxic organic solvents, and employing recyclable heterogeneous catalysts. nih.gov Microwave-assisted synthesis offers a method for rapid, solvent-free, or low-solvent reactions with high yields. researchgate.net Furthermore, visible-light-mediated synthesis using organocatalysts like Rose Bengal provides a metal-free pathway for the condensation reaction, operating under mild, ambient conditions. nih.govresearchgate.net
In the context of halogenation, metal-free methods are also gaining prominence. Photoredox catalysis, for instance, can be used for the chlorination of quinoxalin-2(1H)-ones using simple and readily available chlorine sources under mild conditions. These methods avoid the use of harsh and corrosive reagents like POCl₃, aligning with the principles of green chemistry. frontiersin.org The use of N-halosuccinimides (NCS, NBS) in aqueous media also represents a metal-free approach to the halogenation of certain heterocyclic systems. rsc.org
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Reaction Step | Traditional Method | Green/Metal-Free Alternative | Advantages of Alternative |
|---|---|---|---|
| Cyclocondensation | Acid-catalyzed in organic solvent | Synthesis in water; Microwave-assisted; Visible-light photocatalysis | Reduced solvent waste, faster reaction times, mild conditions, catalyst recyclability nih.govresearchgate.netresearchgate.net |
| Chlorination | POCl₃ / PCl₅ | Photoredox catalysis; Use of N-chlorosuccinimide (NCS) | Avoids harsh/corrosive reagents, mild reaction conditions, improved safety profile rsc.org |
Multi-component Reactions for Enhanced Structural Diversity
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single synthetic operation. While the application of MCRs specifically utilizing this compound is not extensively documented in the current literature, the reactivity of the chloroquinoxaline core suggests its potential as a substrate in such transformations. For instance, MCRs involving other 2-chloroquinoxaline (B48734) derivatives have been reported to yield structurally diverse fused heterocyclic systems. One notable example is the palladium-copper catalyzed three-component reaction of 3-substituted 2-chloroquinoxalines, propargyl bromide, and excess secondary amines, which leads to the formation of 1,2,4-trisubstituted pyrrolo[1,2-a]quinoxalines. This type of reaction highlights the potential for generating significant molecular complexity from simple precursors in a single step. The electron-deficient nature of the pyrazine ring in this compound, further accentuated by the trifluoromethyl group, would likely enhance its reactivity as an electrophile in MCRs, paving the way for the discovery of novel quinoxaline-based compounds.
Stereoselective and Regioselective Synthesis
Regioselective Synthesis:
The functionalization of this compound is often governed by the inherent electronic properties of the quinoxaline ring system, leading to highly regioselective transformations. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is amplified by the electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethyl group on the benzene (B151609) ring.
Studies on analogous 2,6-dichloroquinoxaline (B50164) have demonstrated that the C2-position is more reactive towards nucleophilic attack than the C6-position. This selectivity is attributed to the electronic activation by the pyrazine ring nitrogens. Therefore, in reactions with nucleophiles, substitution is expected to occur preferentially at the 2-position of this compound. For instance, the reaction of 2,6-dichloroquinoxaline with various amines proceeds with high regioselectivity to afford 2-amino-6-chloroquinoxaline derivatives. This predictable regioselectivity is a valuable tool in the synthesis of specifically substituted quinoxaline derivatives.
Stereoselective Synthesis:
The synthesis of chiral quinoxaline derivatives is of significant interest due to their potential applications in asymmetric catalysis and as chiral pharmaceuticals. While stereoselective syntheses starting directly from this compound are not widely reported, the broader class of quinoxalines has been the subject of stereoselective transformations. For example, the asymmetric hydrogenation of prochiral quinoxalines is a well-established method for producing chiral tetrahydroquinoxalines with high enantioselectivity. This transformation, however, modifies the pyrazine ring and does not directly involve the chloro and trifluoromethyl substituents in a stereocontrolling manner. The development of stereoselective reactions that directly involve the functional groups of this compound remains an area for future exploration.
Functionalization and Derivatization of this compound
The chloro and trifluoromethyl substituents on the quinoxaline core provide two distinct points for chemical modification, allowing for a wide range of functionalization and derivatization reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of haloquinoxalines. nih.gov The chlorine atom at the 2-position of this compound serves as an excellent handle for such transformations.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used method for the arylation and vinylation of heterocyclic systems. The reaction of this compound with various arylboronic acids, in the presence of a palladium catalyst and a base, is expected to proceed efficiently to yield 2-aryl-6-(trifluoromethyl)quinoxaline derivatives.
Research on the closely related 2,6-dichloroquinoxaline has shown that the Suzuki-Miyaura coupling can be performed selectively at the more reactive 2-position. researchgate.net This selectivity is controlled by electronic parameters, with the C2-position being more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst. researchgate.net These findings strongly suggest that this compound would undergo similar regioselective coupling.
Below is a representative table of Suzuki-Miyaura coupling reactions with 2,6-dichloroquinoxaline, which can be considered indicative of the expected reactivity for this compound.
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 95 | researchgate.net |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 92 | researchgate.net |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 88 | researchgate.net |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 96 | researchgate.net |
The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. dntb.gov.ua This reaction is particularly useful for the synthesis of alkynyl-substituted quinoxalines, which are valuable intermediates in organic synthesis and can possess interesting photophysical properties.
The reaction of this compound with various terminal alkynes is anticipated to proceed smoothly to afford the corresponding 2-alkynyl-6-(trifluoromethyl)quinoxaline derivatives. The general conditions for Sonogashira coupling involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. bohrium.com
A representative set of conditions and outcomes for the Sonogashira coupling of a chloro-substituted quinoxaline is presented in the table below.
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 85 | organic-chemistry.org |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 78 | organic-chemistry.org |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 | organic-chemistry.org |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 72 | organic-chemistry.org |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. bohrium.com This reaction is a versatile tool for the synthesis of substituted alkenes and has been applied to the functionalization of various heterocyclic compounds.
While specific examples of Heck reactions involving this compound are not prevalent in the literature, the general reactivity of chloroquinoxalines suggests that it would be a viable substrate. The reaction with electron-deficient alkenes such as acrylates, or with styrenes, would be expected to yield the corresponding 2-alkenyl-6-(trifluoromethyl)quinoxaline derivatives. The typical catalysts for the Heck reaction are palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), with a phosphine (B1218219) ligand and a base such as triethylamine. researchgate.net
The expected products of a Heck reaction between this compound and various alkenes are outlined in the table below.
| Alkene | Catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 2-(2-phenylethenyl)-6-(trifluoromethyl)quinoxaline |
| Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Methyl 3-(6-(trifluoromethyl)quinoxalin-2-yl)acrylate |
| 1-Octene | Pd(OAc)₂ | Et₃N | DMF | 2-(oct-1-en-1-yl)-6-(trifluoromethyl)quinoxaline |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halogenated quinoxalines. The electron-withdrawing nature of the pyrazine ring and the trifluoromethyl group activates the chlorine atom in this compound for substitution by various nucleophiles. rsc.org
The chlorine atom at the C2 position of this compound is highly susceptible to nucleophilic attack. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion. For instance, reactions with primary and secondary amines proceed efficiently to yield 2-amino-6-(trifluoromethyl)quinoxaline derivatives. rasayanjournal.co.inresearchgate.net Similarly, alkoxides and thiolates react to form the corresponding ethers and thioethers. The reactivity of the chlorine atom is enhanced by the presence of the electron-withdrawing trifluoromethyl group on the benzene ring. mdpi.comresearchgate.net
Research has demonstrated the successful synthesis of various 2-substituted-6-chloroquinoxalines through SNAr reactions. rasayanjournal.co.in For example, the reaction of 2,6-dichloroquinoxaline with different alcohols, thiols, and amines using a phase transfer catalyst like Tri Ethyl Benzyl Ammonium Chloride (TEBAC) has been reported to be an efficient synthetic protocol. rasayanjournal.co.in In one study, a model reaction of 2,6-dichloroquinoxaline with (6-chloropyridin-3-yl)methanol in DMF at 70-75°C yielded the desired product in good yield. rasayanjournal.co.in The use of a phase transfer catalyst was found to significantly improve reaction times and yields. rasayanjournal.co.in
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the Chlorine Atom
| Reactant | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,6-Dichloroquinoxaline | (6-chloropyridin-3-yl)methanol | K2CO3, DMF, 70-75°C | 2-((6-chloropyridin-3-yl)methoxy)-6-chloroquinoxaline | rasayanjournal.co.in |
| 2,6-Dichloroquinoxaline | Various alcohols, thiols, amines | TEBAC, K2CO3, DMF, 70-75°C | 2-substituted-6-chloroquinoxalines | rasayanjournal.co.in |
| 2,6-Dichloroquinoxaline | 2,3-Dimethylaniline | DMF, 100°C | 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | rasayanjournal.co.in |
While the C2 position is the most reactive site for nucleophilic attack, substitution at other positions of the quinoxaline ring can also occur, particularly under forcing conditions or with highly activated substrates. For quinoxaline 1,4-dioxides, halogen atoms on the benzene ring are activated for nucleophilic substitution due to the electron-withdrawing effects of the heterocyclic N-oxide moiety. nih.gov For instance, in 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides, treatment with N-Boc-piperazine resulted predominantly in the formation of 7-amino derivatives. nih.gov The regioselectivity of this substitution is influenced by the electronic effects of the substituents on the pyrazine core. nih.govnih.gov
Cyclization and Annulation Reactions
This compound can serve as a building block in cyclization and annulation reactions to construct more complex heterocyclic systems. For example, intramolecular cyclization can be achieved by introducing a nucleophilic group at a suitable position on a side chain attached to the quinoxaline core. This approach has been utilized to synthesize various fused quinoxaline derivatives. sapub.org
One-pot reactions involving imine formation followed by cyclization and air oxidation have been employed for the synthesis of 4-aryl substituted pyrrolo[1,2-a]quinoxalines. nih.gov This acid-catalyzed reaction proceeds by the cyclization of 1-(2-aminophenyl)pyrroles with a substituted aldehyde. nih.gov
Oxidation Reactions (e.g., N-oxidation to Quinoxaline 1,4-dioxides)
The nitrogen atoms of the pyrazine ring in this compound can be oxidized to form N-oxides. The resulting quinoxaline 1,4-dioxides are an important class of compounds with a wide range of biological activities. nih.govnih.gov The introduction of the trifluoromethyl group can significantly enhance the biological properties of these N-oxides. nih.gov
The synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides has been reported, and these compounds have shown potent antimicrobial properties. nih.gov The presence of a halogen atom at the 6-position of the quinoxaline ring was found to further increase their activity. nih.gov The Beirut reaction is a significant method for the synthesis of quinoxaline 1,4-dioxides, involving the cyclization of benzofuroxans with enamines or dicarbonyl compounds. nih.govnih.gov
Table 2: Synthesis of Quinoxaline 1,4-Dioxides
| Starting Material | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 5-(Boc-piperazin-1-yl)-6-chlorobenzofuroxan | 1,1,1-trifluorohexane-2,4-dione | Heterocyclization (Beirut reaction) | Derivative of quinoxaline 1,4-dioxide | nih.gov |
| Benzofuroxan | Morpholinylcyclohexene | Condensation (Beirut reaction) | 2,3-tetramethylenequinoxaline 1,4-dioxide | nih.gov |
Reaction Mechanisms and Pathways
Mechanistic Studies of Halogenation and Trifluoromethylation
The mechanisms of halogenation and trifluoromethylation of quinoxaline derivatives have been the subject of investigation to understand the reactivity and regioselectivity of these reactions.
Halogenation: Halogenation reactions can proceed through different mechanisms depending on the substrate and reaction conditions. mt.com For aromatic compounds like quinoxalines, electrophilic aromatic substitution is a common pathway. However, free-radical halogenation can also occur, particularly under UV light. wikipedia.org Enzymes can also catalyze halogenation reactions through various mechanistic strategies involving oxidation, reduction, and substitution. nih.gov
Trifluoromethylation: The introduction of a trifluoromethyl group onto the quinoxaline scaffold can be achieved through various methods. Mechanistic studies have explored radical pathways for these transformations. For instance, the trifluoromethylation of quinoxalin-2(1H)-ones has been proposed to proceed via a radical mechanism involving the formation of a CF3 radical. researchgate.netresearchgate.net Similarly, the visible-light-driven difluoromethylation of quinoxalin-2-ones is suggested to involve a difluoromethyl radical species. mdpi.com Control experiments using radical inhibitors have provided evidence for these radical pathways. mdpi.com Computational studies have also been employed to gain insights into the reaction mechanisms of trifluoromethylation. researchgate.net
The O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives has been shown to be a radical process, while a subsequent OCF3-migration step proceeds via a heterolytic cleavage of the N–OCF3 bond. nih.gov
Detailed Analysis of Cross-Coupling Mechanisms
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the general mechanism for these transformations, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, follows a well-established catalytic cycle involving a palladium(0) active species. The presence of the electron-withdrawing trifluoromethyl group is anticipated to influence the rates of the individual steps within the catalytic cycle.
The catalytic cycle for these cross-coupling reactions can be broken down into three fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira reactions) or migratory insertion (for the Heck reaction), and reductive elimination.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions:
| Step | Description |
| Oxidative Addition | The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the quinoxaline ring, which can facilitate this rate-determining step. |
| Transmetalation | In Suzuki-Miyaura and Sonogashira couplings, the organometallic coupling partner (e.g., an organoboron compound or a copper acetylide) transfers its organic group to the Pd(II) center, displacing the chloride. |
| Migratory Insertion | In the Heck reaction, an alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond. |
| Reductive Elimination | The two organic fragments on the Pd(II) center couple and are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. |
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The trifluoromethyl group's electron-withdrawing nature is expected to make the C-Cl bond more susceptible to oxidative addition by the palladium(0) catalyst.
Sonogashira Coupling: In the Sonogashira reaction, this compound is coupled with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by copper(I) salts, which facilitate the formation of a copper acetylide intermediate that undergoes transmetalation with the palladium complex. wikipedia.org
Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene. wikipedia.org The mechanism proceeds via oxidative addition, followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to yield the substituted alkene product and a palladium-hydride species. wikipedia.org The base present in the reaction mixture then regenerates the active palladium(0) catalyst. wikipedia.org
The regioselectivity of these reactions is generally high, with the substitution occurring at the C-2 position due to the lability of the C-Cl bond at this position on the quinoxaline ring.
Intramolecular Cyclization Pathways
This compound can serve as a precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve an initial substitution at the 2-position with a suitably functionalized group that can subsequently undergo a ring-closing reaction.
One plausible pathway involves a multi-component reaction. For instance, a reaction of a 2-chloroquinoxaline with a propargyl bromide and a secondary amine in the presence of a palladium-copper catalytic system can lead to the formation of pyrrolo[1,2-a]quinoxalines. researchgate.net This transformation proceeds through an initial Sonogashira-type coupling to introduce the propargyl amine moiety, which then undergoes an intramolecular cyclization.
Postulated Intramolecular Cyclization Pathway:
| Step | Description |
| Nucleophilic Substitution/Cross-Coupling | The chloro group at the 2-position is displaced by a nucleophile that contains a second reactive functionality. This can be achieved through a direct nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. |
| Intramolecular Ring Closure | The newly introduced functional group reacts with another part of the quinoxaline molecule, often the nitrogen at the 1-position or a carbon atom of the quinoxaline ring, to form a new ring. |
| Aromatization/Rearrangement | The cyclized intermediate may then undergo aromatization or rearrangement to yield the final, stable fused heterocyclic product. |
For example, if this compound is first reacted with a nucleophile containing a tethered amine or activated methylene (B1212753) group, subsequent base- or metal-catalyzed intramolecular cyclization could lead to the formation of novel polycyclic structures. The specific conditions and the nature of the tethered functional group would dictate the size and nature of the newly formed ring. While specific research on intramolecular cyclization of this compound is not extensively documented, the known reactivity of the 2-chloroquinoxaline scaffold suggests that such transformations are synthetically feasible. rsc.org
Advanced Spectroscopic and Computational Characterization of 2 Chloro 6 Trifluoromethyl Quinoxaline Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of quinoxaline (B1680401) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier Transform Infrared (FTIR), and UV-Vis spectroscopy each offer unique information about the molecular structure.
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For derivatives of 2-chloro-6-(trifluoromethyl)quinoxaline, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. In the aromatic region, the protons on the quinoxaline ring system exhibit characteristic chemical shifts and coupling patterns that are sensitive to the positions of substituents like the chloro and trifluoromethyl groups.
¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom. The analysis of chemical shifts in the spectra of substituted quinoxaline 1,4-dioxides has proven to be a reliable method for determining the position of substituents. nih.gov For instance, in derivatives of 2-ethoxycarbonyl-3-trifluoromethylquinoxaline 1,4-dioxide, two characteristic quadruplet signals are observed: one at δ ≈ 127–129 ppm with a coupling constant (J) of ~33.7 Hz, corresponding to the carbon atom at position 3, and another at δ ≈ 118.8–118.9 ppm (J = 272–274 Hz) for the trifluoromethyl group's carbon atom. nih.gov The substitution pattern on the benzene (B151609) portion of the quinoxaline ring significantly influences the chemical shifts of the pyrazine (B50134) core carbons. nih.gov
¹⁹F NMR: Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial tool. It provides a distinct signal for the fluorine atoms, and its chemical shift is highly sensitive to the electronic environment within the molecule. This technique is valuable for confirming the presence and integrity of the -CF₃ group.
Table 1: Representative NMR Data for Substituted Trifluoromethylquinoxaline Derivatives
| Nucleus | Type of Signal | Chemical Shift (δ) Range (ppm) | Coupling Constant (J) | Assignment | Reference |
|---|---|---|---|---|---|
| ¹³C | Quadruplet | 127–129 | ~33.7 Hz | C3 atom of the heterocycle | nih.gov |
| ¹³C | Quadruplet | 118.8–118.9 | 272–274 Hz | Carbon of the CF₃ group | nih.gov |
Note: Data is based on 2-ethoxycarbonyl-3-trifluoromethylquinoxaline 1,4-dioxide derivatives.
Mass spectrometry is employed to determine the molecular weight and elemental composition of the target compound. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula of synthesized quinoxaline derivatives. nih.gov This technique is fundamental in verifying the successful synthesis of this compound and its analogues.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of a this compound derivative would be expected to show characteristic absorption bands corresponding to its structural features.
Table 2: Expected Characteristic FTIR Vibrational Frequencies
| Wavenumber Range (cm⁻¹) | Vibration Type | Bond / Functional Group |
|---|---|---|
| 3100-3000 | C-H stretching | Aromatic C-H |
| 1620-1580 | C=N stretching | Quinoxaline ring |
| 1550-1450 | C=C stretching | Aromatic ring |
| 1350-1150 | C-F stretching | Trifluoromethyl (-CF₃) group |
These assignments are based on the analysis of similar aromatic and heterocyclic compounds. researchgate.netorientjchem.org
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoxaline derivatives, possessing a conjugated π-system, exhibit characteristic absorption bands in the ultraviolet and visible regions. vixra.org The spectra typically display absorptions arising from π → π* and n → π* electronic transitions. vixra.org
π → π transitions:* These are high-energy transitions associated with the extensive π-conjugation of the quinoxaline ring system and typically appear at shorter wavelengths (e.g., ~250 nm). vixra.org
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital and occur at longer wavelengths (e.g., ~350 nm). vixra.org
The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the quinoxaline core and the solvent used. vixra.orgnih.gov
Computational Chemistry and Theoretical Investigations
Computational methods, particularly those based on quantum chemistry, are powerful tools for complementing experimental data and providing deeper insights into the molecular properties of this compound derivatives.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. iiste.org For quinoxaline derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict a variety of properties. uctm.eduias.ac.inresearchgate.net
Key applications of DFT for studying these compounds include:
Geometry Optimization: DFT is used to calculate the most stable three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles. uctm.edu
Vibrational Frequency Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental FTIR spectra to aid in the assignment of absorption bands. ias.ac.inresearchgate.net
NMR Chemical Shift Prediction: The Gauge-Invariant Atomic Orbital (GIAO) method, within the DFT framework, allows for the theoretical calculation of ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental data to confirm structural assignments. ias.ac.inresearchgate.net
Electronic Properties Analysis: DFT is used to calculate frontier molecular orbitals (HOMO and LUMO), the energy gap between them, and the molecular electrostatic potential (MEP) surface. sciensage.info These calculations provide insights into the molecule's reactivity, electronic transitions, and intermolecular interaction sites. uctm.edusciensage.info
UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) can simulate the electronic absorption spectra, predicting the wavelengths and oscillator strengths of electronic transitions, which helps in the interpretation of experimental UV-Vis data. nih.govias.ac.insciensage.info
Table 3: Properties of Quinoxaline Derivatives Investigated by DFT
| Property | Computational Method | Significance | Reference |
|---|---|---|---|
| Molecular Geometry | DFT/B3LYP | Predicts stable 3D structure, bond lengths, and angles. | uctm.edu |
| Vibrational Frequencies | DFT/B3LYP | Correlates with and aids assignment of experimental FTIR spectra. | researchgate.net |
| NMR Chemical Shifts | GIAO-DFT | Aids in the assignment of experimental ¹H and ¹³C NMR signals. | ias.ac.in |
| Electronic Spectra | TD-DFT | Simulates UV-Vis absorption to help interpret n→π* and π→π* transitions. | nih.govsciensage.info |
Density Functional Theory (DFT) Calculations
HOMO-LUMO Energy Level Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and optical and electronic properties of a compound.
In quinoxaline derivatives, the HOMO and LUMO energy levels are significantly influenced by the nature and position of substituents on the quinoxaline core. The introduction of electron-withdrawing groups, such as the chloro and trifluoromethyl groups present in this compound, is expected to have a profound effect on these energy levels. The trifluoromethyl group, being a strong electron-withdrawing group, and the chloro group, also electron-withdrawing, would lower the energy of both the HOMO and LUMO levels. This effect is a consequence of the inductive effect of these substituents, which stabilizes the molecular orbitals.
For instance, in studies of related quinoxaline-based polymers, the introduction of electron-withdrawing fluorine and cyano substituents resulted in a significant reduction in both HOMO and LUMO energy levels. Theoretical calculations on such polymers have shown that the HOMO wave functions are often localized on the donor units of the polymer backbone, while the LUMO wave functions are delocalized along the quinoxaline acceptor units. This separation of frontier orbitals is a key feature of donor-acceptor systems and is crucial for their application in organic electronics.
The HOMO-LUMO gap is a determinant of the chemical reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap is indicative of high reactivity. Hard molecules possess a large energy gap, while soft molecules have a smaller energy gap.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method of Determination |
|---|---|---|---|---|
| Quinoxaline (theoretical) | -6.58 | -1.12 | 5.46 | DFT/B3LYP/6-31G** |
Note: The data in the table is for the parent quinoxaline molecule and serves as a reference. The presence of chloro and trifluoromethyl groups in this compound would lead to lower HOMO and LUMO energy values and potentially a modified energy gap.
Electronic Structure and Molecular Orbital Theory
The electronic structure of this compound can be elucidated through molecular orbital theory, which describes the distribution of electrons in a molecule. The presence of the electron-withdrawing chloro and trifluoromethyl substituents significantly modulates the electron density distribution across the quinoxaline ring system.
Computational studies on similar quinoxaline derivatives have shown that the LUMO is often centered on the electron-deficient pyrazine ring of the quinoxaline core, while the HOMO is typically located on the benzene ring. The strong electron-withdrawing nature of the trifluoromethyl group at the 6-position is expected to further lower the energy of the LUMO and enhance the electron-accepting character of the molecule. The chloro group at the 2-position will also contribute to this effect.
The distribution of electron density and the location of the frontier molecular orbitals are crucial for predicting the reactive sites of the molecule. For instance, the regions of high LUMO density are susceptible to nucleophilic attack, while the regions of high HOMO density are prone to electrophilic attack. Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing the electron density distribution and identifying the electron-rich and electron-poor regions of a molecule. In a related quinoxaline derivative, MEP analysis revealed that the nitrogen atoms are the sites with the most negative potential, indicating their susceptibility to electrophilic attack.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. These simulations can provide insights into the conformational dynamics, intermolecular interactions, and binding affinities of molecules.
For quinoxaline derivatives, MD simulations have been employed to investigate their interactions with biological macromolecules. For example, a thorough molecular dynamics simulation study was conducted to evaluate the binding of various drugs, including those with a quinoxaline core, to the main protease (Mpro) of SARS-CoV-2. Such studies are instrumental in the rational design of new therapeutic agents. The simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the binding of the quinoxaline derivative to its target.
In the context of this compound, MD simulations could be utilized to explore its potential as a ligand for various biological targets. The simulations would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) along with the target protein and observing their interactions over time. The results of these simulations can provide valuable information about the binding mode, binding free energy, and the dynamic behavior of the complex.
Biological and Pharmacological Applications of 2 Chloro 6 Trifluoromethyl Quinoxaline Derivatives
Medicinal Chemistry and Drug Discovery
Derivatives of 2-Chloro-6-(trifluoromethyl)quinoxaline serve as a versatile platform in medicinal chemistry and drug discovery, leading to the identification of compounds with significant potential in oncology and infectious diseases.
The quest for novel anticancer agents has highlighted quinoxaline (B1680401) derivatives as a promising class of compounds. The strategic substitution on the quinoxaline core, particularly with electron-withdrawing groups like trifluoromethyl and chloro groups, has been explored to enhance their anticancer efficacy through various mechanisms.
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of the quinoxaline scaffold have been identified as potent inhibitors of several kinases, including the Pim kinase family.
The Proviral integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a critical role in cell proliferation, survival, and apoptosis inhibition. mdpi.com Their overexpression is frequently observed in a variety of hematologic and solid tumors, contributing to cancer progression and drug resistance. mdpi.comnih.gov Consequently, inhibitors of Pim kinases are considered attractive targets for cancer therapy. mdpi.com
Research has led to the development of quinoxaline derivatives as dual inhibitors of Pim-1 and Pim-2. Starting from a lead compound, quinoxaline-2-carboxylic acid, which showed potent inhibition of Pim-1 (IC₅₀ of 74 nM) but modest activity against Pim-2, researchers developed analogues with optimized dual activity. mdpi.comnih.gov This structure-based design strategy resulted in lead compounds that potently inhibit both Pim-1 and Pim-2 at submicromolar concentrations and effectively suppress the growth of human cancer cell lines with high endogenous levels of these kinases. mdpi.comnih.gov The unique hinge region of Pim kinases presents an opportunity for the design of selective inhibitors. nih.gov
A notable example directly related to the core structure is 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid , which was identified as a novel inhibitor of DprE1, an essential enzyme for the survival of Mycobacterium tuberculosis. nih.gov While the primary target in this study was not a cancer-related kinase, the finding underscores the potential of the 6-(trifluoromethyl)quinoxaline (B1305570) scaffold to interact with and inhibit critical enzyme systems.
Table 1: Inhibitory Activity of Selected Quinoxaline Derivatives against Pim Kinases
| Compound Reference | Target Kinase | IC₅₀ (µM) | Cell Line | Activity |
| Quinoxaline-2-carboxylic acid nih.gov | Pim-1 | 0.074 | - | Potent Inhibition |
| Quinoxaline-2-carboxylic acid mdpi.com | Pim-2 | 2.10 | - | Modest Activity |
| Lead Compound 5c mdpi.comnih.gov | Pim-1 / Pim-2 | Submicromolar | MV4-11 (AML) | Growth Inhibition |
| Lead Compound 5e mdpi.comnih.gov | Pim-1 / Pim-2 | Submicromolar | HCT-116 (Colorectal) | Growth Inhibition |
| Macrocyclic Quinoxaline 9c acs.org | Pim-1 / Pim-2 | Subnanomolar | KMS-12-BM (Myeloma) | In vitro & In vivo activity |
A critical attribute of an effective anticancer drug is its ability to selectively kill cancer cells while sparing normal, healthy cells. Several studies have demonstrated that quinoxaline derivatives can exhibit this desired selective cytotoxicity.
For instance, a series of novel 6-chloroquinoxaline (B1265817) derivatives demonstrated significant cytotoxic activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. ekb.eg Notably, one of the most potent compounds in this series was found to be more active than the standard chemotherapy drug doxorubicin (B1662922) and, crucially, showed selectivity for cancer cells over normal human lung fibroblast (WI-38) cells. ekb.eg
In another study, pyrimidine-tethered quinoxaline derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov While some compounds showed similar toxicity to both cancerous (CAL-27, oral squamous carcinoma) and normal oral epithelial (NOE) cells, another series of derivatives displayed significantly higher IC₅₀ values in the normal cells compared to the cancer cells. nih.gov This indicates that specific structural modifications to the quinoxaline scaffold can impart a favorable selectivity profile, making them safer as potential therapeutic agents. nih.gov
Table 2: Cytotoxicity of Quinoxaline Derivatives in Cancer vs. Normal Cells
| Compound Series | Cancer Cell Line | Normal Cell Line | Selectivity | Reference |
| 6-Chloroquinoxaline derivative (Compound 6) | HCT-116, MCF-7 | WI-38 | Selective for cancer cells | ekb.eg |
| Pyrimidine-tethered quinoxalines (Series 2) | CAL-27 | NOE | Safer towards normal cells | nih.gov |
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled proliferation. A key mechanism of action for many anticancer drugs is the induction of apoptosis in tumor cells.
Quinoxaline-based derivatives have been shown to be effective inducers of apoptosis. nih.gov One study demonstrated that a potent quinoxaline derivative arrested the cell cycle in the S phase and triggered apoptosis in human prostate cancer (PC-3) cells. nih.gov The mechanism of apoptosis induction was linked to the significant upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Furthermore, the inhibition of Pim kinases is directly linked to the promotion of apoptosis. nih.gov Since Pim kinases act as survival factors that suppress apoptosis, their inhibition by quinoxaline derivatives can restore the apoptotic process in cancer cells. mdpi.comnih.gov Research on pyrimidine-tethered quinoxaline derivatives also confirmed that a lead compound induced cell death in oral cancer cells through the mechanism of early apoptosis. nih.gov
The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. Quinoxaline derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.
Methicillin-resistant Staphylococcus aureus (MRSA) is a significant cause of hospital- and community-acquired infections that are difficult to treat with conventional antibiotics. Research into new antibacterial agents has identified quinoxaline derivatives as having potent activity against this superbug.
A study evaluating a specific quinoxaline derivative compound against 60 clinical isolates of MRSA found that the majority of isolates were susceptible, with low minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL. nih.gov These results suggest that quinoxaline derivatives could represent a novel therapeutic approach for MRSA infections. nih.gov
The chemical structure of the quinoxaline derivative plays a crucial role in its antibacterial potency. A study on a series of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides revealed that the presence of a chlorine atom at the 6-position of the quinoxaline ring generally resulted in the highest antibacterial activity against Gram-positive strains. mdpi.com This finding highlights the importance of the specific substitution pattern found in this compound for enhancing antibacterial effects.
Table 3: Antibacterial Activity of Quinoxaline Derivatives against MRSA
| Compound Type | Bacterial Strain | Activity (MIC) | Key Finding | Reference |
| Quinoxaline derivative | MRSA (60 isolates) | 1-4 µg/mL for most isolates | Promising efficacy against clinical MRSA strains | nih.gov |
| 6-Chloro-3-(trifluoromethyl) quinoxaline 1,4-dioxides | Gram-positive strains | High | Chlorine at the 6-position enhanced activity | mdpi.com |
Antimicrobial and Anti-infective Applications
Antifungal Activity (e.g., Candidiasis)
Quinoxaline derivatives have demonstrated notable potential as antifungal agents, particularly against Candida species, which are common causes of opportunistic fungal infections in humans. While research specifically on this compound derivatives is emerging, studies on structurally related quinoxaline compounds provide strong evidence for their antifungal efficacy.
One study investigated the antifungal properties of 2-Chloro-3-hydrazinylquinoxaline against various Candida strains. nih.govnih.gov The compound showed noteworthy effectiveness, particularly against Candida krusei isolates. nih.govnih.gov Its activity against other species, including Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris, was variable. nih.govnih.gov In a murine model of oral candidiasis induced by C. albicans, 2-Chloro-3-hydrazinylquinoxaline demonstrated significant efficacy, highlighting its potential as a therapeutic agent. nih.govnih.gov
Another study on novel quinoxaline-triazole compounds revealed promising activity against several Candida species. acs.orgnih.gov Compound 5d from this series exhibited a Minimum Inhibitory Concentration (MIC90) of 2 μg/mL against both Candida glabrata and Candida krusei, with the latter being a higher level of activity than the reference drug fluconazole. acs.orgnih.gov The same compound showed a MIC90 of 4 μg/mL against Candida albicans and Candida tropicalis. acs.orgnih.gov These findings underscore the potential of the quinoxaline scaffold in the development of new antifungal drugs.
Table 1: Antifungal Activity of Selected Quinoxaline Derivatives against Candida Species
| Compound | Organism | MIC90 (μg/mL) | Reference |
|---|---|---|---|
| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | - | nih.govnih.gov |
| 2-Chloro-3-hydrazinylquinoxaline | Candida albicans | Variable | nih.govnih.gov |
| 2-Chloro-3-hydrazinylquinoxaline | Candida tropicalis | Variable | nih.govnih.gov |
| 2-Chloro-3-hydrazinylquinoxaline | Candida glabrata | Variable | nih.govnih.gov |
| 2-Chloro-3-hydrazinylquinoxaline | Candida parapsilosis | Variable | nih.govnih.gov |
| 2-Chloro-3-hydrazinylquinoxaline | Candida auris | Variable | nih.govnih.gov |
| Compound 5d (quinoxaline-triazole) | Candida glabrata | 2 | acs.orgnih.gov |
| Compound 5d (quinoxaline-triazole) | Candida krusei | 2 | acs.orgnih.gov |
| Compound 5d (quinoxaline-triazole) | Candida albicans | 4 | acs.orgnih.gov |
| Compound 5d (quinoxaline-triazole) | Candida tropicalis | 4 | acs.orgnih.gov |
Antimycobacterial Activity (e.g., against M. tuberculosis)
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents. Quinoxaline derivatives, particularly those bearing a trifluoromethyl group, have emerged as a promising class of antimycobacterial compounds.
A significant finding in this area was the identification of 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c ) through phenotypic screening of a quinoxaline library. nih.gov This compound demonstrated bactericidal activity against replicating M. tuberculosis with a minimum inhibitory concentration (MIC99) and a minimum bactericidal concentration (MBC) of 3.1 μM. nih.gov Further investigation revealed that Ty38c is a noncovalent, noncompetitive inhibitor of DprE1, an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.gov
The presence of an electron-withdrawing group, such as a trifluoromethyl substituent, on the quinoxaline ring has been shown to be important for antimycobacterial activity. mdpi.com Studies on quinoxaline-1,4-di-N-oxide derivatives have also highlighted their potential against M. tuberculosis. nih.gov For instance, a series of 6-chloro-2-methyl-3-(((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)quinoxaline-1,4-dioxide derivatives exhibited good antimycobacterial activity, with the most active compound showing a MIC of 12.5 μg/mL. mdpi.com
**Table 2: Antimycobacterial Activity of Selected 6-(Trifluoromethyl)quinoxaline Derivatives against *M. tuberculosis***
| Compound | Activity | Concentration | Target | Reference |
|---|---|---|---|---|
| 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c) | Bactericidal | MIC99 = 3.1 μM | DprE1 | nih.gov |
| 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c) | Bactericidal | MBC = 3.1 μM | DprE1 | nih.gov |
| 6-chloro-2-methyl-3-(((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)quinoxaline-1,4-dioxide | Antimycobacterial | MIC = 12.5 μg/mL | - | mdpi.com |
Antiviral Activity (e.g., Anti-HIV, Anti-Influenza, SARS-CoV-2)
The broad biological activity of quinoxaline derivatives extends to the antiviral domain, with research indicating their potential against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza viruses, and coronaviruses. nih.govnih.govnih.govrsc.org
In the context of anti-HIV research, the quinoxaline scaffold has been identified as a promising core for the design of novel therapeutic agents. nih.gov Reverse transcriptase is a key enzyme in the HIV replication cycle and a major target for antiretroviral drugs. nih.gov A study on a series of seven new 6-chloro-7-fluoroquinoxaline (B1435756) derivatives with various substituents at the 2 and 3 positions found that derivatives with bulky substitutions exhibited better anti-HIV activity. nih.gov
Quinoxaline derivatives are also being investigated as potential inhibitors of influenza viruses. nih.govnih.gov Their planar polyaromatic system makes them suitable candidates for targeting the NS1 protein, a highly conserved protein encoded by the influenza virus that is crucial for viral replication. nih.govnih.gov
The recent emergence of SARS-CoV-2 has spurred research into new antiviral agents, and quinoxaline derivatives are among the compounds being explored. nih.govrsc.orgresearchgate.net The structural similarities between the proteases of SARS-CoV-2, HCV, and HIV suggest that drugs targeting these enzymes in one virus may have efficacy against the others. nih.gov For instance, Glecaprevir, a quinoxaline-based inhibitor of the hepatitis C virus (HCV) protease, is being investigated for its potential against SARS-CoV-2. nih.gov
While specific data on the antiviral activity of this compound derivatives is still limited, the promising results from structurally related compounds warrant further investigation into this area.
Antiparasitic Activity
Derivatives of this compound have shown significant promise as antiparasitic agents, with demonstrated activity against the causative agents of malaria, trypanosomiasis, and leishmaniasis.
Antimalarial Activity
Malaria, caused by Plasmodium parasites, continues to be a major global health issue. The development of new antimalarial drugs is crucial to combat the spread of drug-resistant strains. Quinoxaline derivatives have been investigated for their antiplasmodial activity. nih.gov
A study on 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives reported their in vitro activity against a chloroquine-resistant strain of P. falciparum. scielo.brsemanticscholar.org The 7-methyl and nonsubstituted derivatives in this series showed the most significant activity. scielo.brsemanticscholar.org While these compounds were less potent than the standard drug chloroquine, they represent a promising scaffold for the development of new antimalarial agents. scielo.brsemanticscholar.org Another study on quinoxaline and quinoxaline 1,4-di-N-oxide derivatives also identified compounds with notable activity against P. falciparum. nih.gov
Table 3: In Vitro Antimalarial Activity of Selected 3-Trifluoromethyl-2-carbonylquinoxaline di-N-oxide Derivatives against P. falciparum (Chloroquine-resistant strain FcB1)
| Compound | Substitution | IC50 (μM) | Reference |
|---|---|---|---|
| 2b | 7-methyl | - | scielo.brsemanticscholar.org |
| 4b | 7-methyl | - | scielo.brsemanticscholar.org |
| 5b | 7-methyl | - | scielo.brsemanticscholar.org |
| 6b | 7-methyl | 10.0 | scielo.brsemanticscholar.org |
| 3c | nonsubstituted | - | scielo.brsemanticscholar.org |
| 4c | nonsubstituted | - | scielo.brsemanticscholar.org |
| 5c | nonsubstituted | 8.9 | scielo.brsemanticscholar.org |
Note: Specific IC50 values for all compounds were not provided in the source material.
Antitrypanosomal Activity
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in Latin America. The current treatments have limitations, driving the search for new therapeutic options. Quinoxaline derivatives, particularly those with electron-withdrawing substituents, have shown promising antitrypanosomal activity. researchgate.net
Research on 3-trifluoromethylquinoxaline N,N'-dioxides has identified these compounds as extremely active against T. cruzi. researchgate.net The study highlighted that derivatives with electron-withdrawing groups at the 2-, 3-, 6-, and 7-positions were the most potent. researchgate.net This suggests that the 6-(trifluoromethyl) substituent is beneficial for antitrypanosomal activity.
Table 4: Antitrypanosomal Activity of Selected Quinoxaline Derivatives
| Compound Class | Key Structural Features | Activity against T. cruzi | Reference |
|---|---|---|---|
| 3-Trifluoromethylquinoxaline N,N'-dioxides | Electron-withdrawing substituents at positions 2, 3, 6, and 7 | Highly active | researchgate.net |
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by Leishmania protozoa. The development of new, effective, and less toxic drugs is a priority. Quinoxaline derivatives have demonstrated potential as antileishmanial agents. nih.gov
A study on quinoxaline di-N-oxides containing an amino acidic side chain investigated their activity against both Leishmania amazonensis and Leishmania donovani. nih.gov The results showed that some of these compounds had activity comparable to the reference drug miltefosine (B1683995) against the promastigote forms of both species. nih.gov Notably, some derivatives were more potent and less toxic than miltefosine in intracellular amastigote assays against L. amazonensis. nih.gov
Table 5: Antileishmanial Activity of Selected Quinoxaline Di-N-Oxide Derivatives
| Compound Class | Activity against L. amazonensis | Activity against L. donovani | Reference |
|---|---|---|---|
| Quinoxaline di-N-oxides with amino acid side chain | Comparable to miltefosine (promastigotes); more potent than miltefosine (amastigotes) | Comparable to miltefosine (promastigotes) | nih.gov |
Anti-inflammatory Activity
Quinoxaline derivatives have been identified as a promising class of compounds exhibiting anti-inflammatory properties. researchgate.netplos.org Research has shown that certain quinoxaline derivatives can effectively mitigate inflammatory responses. For instance, a newly developed compound, 2-Chloro-3-hydrazinylquinoxaline, demonstrated dual antifungal and anti-inflammatory attributes. plos.org In murine models, this derivative was shown to restore inflammatory markers to levels comparable to control groups. plos.org
Studies on related structures indicate that the anti-inflammatory potential can be linked to the inhibition of pro-inflammatory cytokines. A series of 4-alkoxy-6,9-dichloro triazolo[4,3-a]quinoxalines showed promising inhibitory activity against TNF-α and IL-6. plos.org Furthermore, the application of 2-Chloro-3-hydrazinylquinoxaline at varying concentrations led to a significant, dose-dependent reduction in the levels of IL-6, IL-1β, and Cox2 in infected mice, highlighting its potential as a potent anti-inflammatory agent. plos.org The diverse biological activities of quinoxaline 1,4-dioxides (QdNOs) also include anti-inflammatory and antioxidant effects, further underscoring the therapeutic potential of this chemical class. nih.govnih.govmdpi.com
Antidiabetic Applications
The quinoxaline scaffold has also been explored for its potential in developing novel antidiabetic agents. researchgate.netresearchgate.net Certain derivatives have shown notable hypoglycemic activity, making them interesting candidates for diabetes research. researchgate.net A study focused on a series of new quinoxalinone derivatives demonstrated that specific compounds exhibited strong hypoglycemic effects, comparable to the positive control drug, Pioglitazone. nih.gov
The proposed mechanism for these antidiabetic effects involves the alleviation of cellular oxidative stress and the modulation of interactions among key glucose transporter proteins. nih.gov Molecular docking studies have been employed to identify and screen potential drug targets for these compounds, revealing interactions with several proteins implicated in diabetes. nih.gov
The table below summarizes the binding energies of promising quinoxalinone derivatives against various diabetes-related protein targets, as identified through molecular docking simulations. nih.gov
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Compound 6b | SGLT2 | -12.3 |
| GLUT1 | -9.1 | |
| DPP4 | -9.1 | |
| SIRT1 | -9.1 | |
| SIRT3 | -9.6 | |
| Compound 5i | SGLT2 | -8.3 |
| GLUT1 | -9.1 | |
| DPP4 | -8.8 | |
| SIRT1 | -6.9 | |
| SIRT3 | -9.1 |
These findings suggest that quinoxaline derivatives can be designed to interact with multiple targets relevant to glucose metabolism, presenting a promising avenue for the development of new antidiabetic therapies. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For quinoxaline derivatives, SAR analyses have provided valuable insights into how different substituents and their positions on the quinoxaline ring influence biological activity. nih.govrsc.orgresearchgate.net
The introduction of halogen atoms and trifluoromethyl (CF3) groups into the quinoxaline structure is a key strategy for modulating pharmacological properties. researchgate.netnih.gov The trifluoromethyl group, in particular, is a privileged structural element in medicinal chemistry due to its unique volume, lipophilicity, and its ability to form hydrogen bonds, which can enhance binding to cellular targets and improve intracellular penetration. nih.gov
Research has shown that incorporating a CF3 group can significantly increase the anti-mycobacterial activity of quinoxaline 1,4-dioxide derivatives. nih.gov Similarly, studies on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives demonstrated notable in vitro activity against Mycobacterium tuberculosis. researchgate.net
Halogenation also plays a critical role. The presence of a chloro group at position 7 of the quinoxaline ring has been found to reduce the Minimum Inhibitory Concentration (MIC) and IC50 values of certain derivatives, indicating enhanced potency. nih.gov In a series of anti-plasmodial agents, the presence of a halogen atom at position 7 led to an increase in activity. nih.gov These findings underscore the importance of electron-withdrawing groups, such as halogens and CF3, in enhancing the biological efficacy of quinoxaline derivatives. nih.gov
The following table summarizes the observed effects of these substitutions on biological activity.
| Substitution | Position | Observed Effect on Biological Activity | Reference |
| Trifluoromethyl (CF3) | General | Increased anti-mycobacterial activity | nih.gov |
| Chloro (Cl) | 7 | Reduced MIC and IC50 values (anti-TB) | nih.gov |
| Halogen | 7 | Increased anti-plasmodial activity | nih.gov |
The position of substituents on the quinoxaline ring significantly impacts the biological activity profile. Studies have shown that the placement of electron-withdrawing groups at specific positions is particularly important for potency. The highest activity in some series of quinoxaline derivatives was observed when electron-withdrawing groups were placed at the 6- or 7-positions on the benzene (B151609) moiety of the quinoxaline core. nih.gov This is consistent with findings where substitution patterns at R6/R7 were crucial for activity. nih.gov For example, in one study, the most active anti-TB compounds featured a chloro, methyl, or methoxy (B1213986) group at position 7. nih.gov This highlights that subtle changes in the location of a functional group can lead to substantial differences in pharmacological efficacy.
Mechanism of Action Studies (e.g., DNA-Damaging Agents)
A significant mechanism of action proposed for the antimicrobial effects of certain quinoxaline derivatives, particularly quinoxaline 1,4-dioxides (QdNOs), is the induction of DNA damage. mdpi.commdpi.compreprints.org This mechanism is often initiated through the bioreductive activation of the QdNOs within the bacterial cell. mdpi.compreprints.org
Bacterial oxidoreductases are believed to play a role in the metabolic activation of these compounds, leading to the generation of free radicals and reactive oxygen species (ROS). mdpi.compreprints.org These reactive species can subsequently cause direct single- and double-stranded breaks in bacterial DNA, inhibiting DNA synthesis and replication and ultimately leading to cell death. mdpi.compreprints.orgnih.gov
Evidence supporting this mechanism comes from transcriptomic studies on M. smegmatis exposed to a QdNO derivative. These studies revealed a significant upregulation of genes involved in DNA repair and replication processes, indicating that the bacterial cell activates its defense systems in response to DNA damage. mdpi.compreprints.org Furthermore, whole-genome sequencing of resistant mutants identified numerous single-nucleotide polymorphisms, confirming the role of these compounds as DNA-damaging agents. mdpi.com The N-hydroxy metabolite of another heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), has also been shown to cause Cu(II)-mediated oxidative DNA damage, further supporting the general principle that quinoxaline structures can be involved in processes that damage genetic material. nih.gov
Molecular Docking and Computational Screening for Target Identification
Molecular docking and computational screening are powerful tools used to predict the binding interactions between a ligand and a protein target, thereby aiding in drug discovery and target identification. nih.govmdpi.com For quinoxaline derivatives, these in silico techniques have been used to explore potential mechanisms of action and identify specific biological targets. rsc.org
Computational studies have successfully docked quinoxaline derivatives into the active sites of various enzymes. For instance, in the context of antidiabetic research, quinoxalinone derivatives were docked against targets such as SGLT2, GLUT1, and DPP4, with calculated binding energies indicating strong potential interactions. nih.gov In the search for novel antimycobacterial agents, in silico approaches were used to identify potential targets for pyrrolo[1,2-a]quinoline (B3350903) derivatives, with the enzyme DprE1 emerging as a likely candidate. mdpi.com Similarly, for the development of antiplasmodial agents, 2,4-disubstituted 6-fluoroquinolines were docked against the Plasmodium falciparum translation elongation factor 2 (PfeEF2), revealing stable complex formation and high binding affinities. nih.gov
These computational approaches provide valuable qualitative and quantitative insights into the binding affinity of inhibitors, helping to rationalize SAR data and guide the design of more potent and selective derivatives. mdpi.comresearchgate.net
Agrochemical Applications
Herbicidal Activity
There is no available scientific literature detailing the herbicidal properties of derivatives of this compound.
Insecticidal Activity
There is no available scientific literature detailing the insecticidal properties of derivatives of this compound.
Fungicidal Activity
There is no available scientific literature detailing the fungicidal properties of derivatives of this compound.
Materials Science and Optoelectronic Applications
Quinoxaline (B1680401) Derivatives as Electron Transport Materials
Quinoxaline-based molecules are recognized as attractive electron-transporting materials (ETMs) due to their electron-deficient pyrazine (B50134) ring. beilstein-journals.orgnih.gov This inherent property facilitates the acceptance and transport of electrons, a critical function in many optoelectronic devices. The performance of these materials can be finely tuned through chemical modification, with halogenation and the introduction of trifluoromethyl groups being common strategies to modulate their energy levels and enhance electron mobility.
In the field of solar energy, quinoxaline derivatives have demonstrated considerable utility. They are frequently employed as building blocks for non-fullerene acceptors (NFAs) in OSCs and as auxiliary acceptors or π-bridges in DSSCs. beilstein-journals.orgnih.govrsc.org Their strong electron-accepting nature promotes efficient electron injection and charge collection, while an extended π-conjugated system can improve light absorption across the solar spectrum. beilstein-journals.org
Research into related structures underscores the importance of halogenation. For instance, small-molecule acceptors incorporating chlorinated pyrido[2,3-b]quinoxaline (B14754064) (PyQx) cores have been developed for OSCs. nih.gov The presence of chlorine atoms was found to elevate the Lowest Unoccupied Molecular Orbital (LUMO) energy levels and result in smaller π-π stacking distances, which are beneficial for device performance. nih.gov Similarly, polymers based on fluorinated quinoxalines, such as PTQ10, have achieved remarkable power conversion efficiencies (PCEs) in polymer solar cells. beilstein-journals.org Given these precedents, 2-chloro-6-(trifluoromethyl)quinoxaline is a promising candidate component for novel acceptors in OSCs and DSSCs, where its dual electron-withdrawing groups could optimize energy level alignment and enhance charge transport.
Table 1: Performance of Select Quinoxaline-Based Polymers in Solar Cells This table presents data for representative quinoxaline polymers to illustrate the potential of the chemical class.
| Polymer | Acceptor | PCE (%) | Reference |
|---|---|---|---|
| PTQ10 | IDT | >12 | beilstein-journals.org |
| PTQ10 | Y6 | >16 | beilstein-journals.org |
| Qx11b | Single-component OSC | 13.02 | beilstein-journals.org |
The tunable properties of quinoxaline derivatives, including their potential for high electron mobility and optimal energy levels, make them promising candidates for n-type semiconductor materials in Organic Field-Effect Transistors (OFETs). beilstein-journals.orgnih.gov The performance of an OFET is critically dependent on the ability of the semiconductor layer to efficiently transport charge carriers. The incorporation of strong electron-withdrawing groups is a key strategy for designing high-performance n-type materials. The trifluoromethyl group (-CF3), in particular, is known to enhance electron transport capabilities and improve the stability of organic semiconductors. nih.gov Therefore, the this compound structure is anticipated to be a valuable component in the design of novel materials for OFETs, promoting efficient electron transport within the transistor channel.
Quinoxaline derivatives are also significant in the development of Organic Light-Emitting Diodes (OLEDs), where they can function as fluorescent emitters or as host materials for phosphorescent or TADF dopants. nih.govresearchgate.net A particularly important application is in the field of Thermally Activated Delayed Fluorescence (TADF). TADF emitters allow OLEDs to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency without the need for expensive heavy metals like iridium or platinum.
Crucially, research has specifically identified the 6-(trifluoromethyl)quinoxaline (B1305570) moiety as an effective acceptor unit in the design of TADF emitters. beilstein-journals.orgresearchgate.net For example, yellow TADF emitters based on a 6-(trifluoromethyl)quinoxaline acceptor demonstrated efficient TADF processes, characterized by small singlet-triplet energy splitting (ΔEST) of 0.03–0.04 eV and long fluorescence lifetimes of 5.0 μs. beilstein-journals.org When incorporated into white OLEDs, these emitters contributed to devices with high efficiency (up to 20.16%) and stable color rendering, highlighting the practical potential of this specific chemical scaffold in advanced lighting and display technologies. beilstein-journals.org
Photophysical Properties and Their Modulation
The photophysical behavior of quinoxaline derivatives is central to their application in optoelectronics. These properties, including light absorption and emission, can be systematically modulated by altering the substituents on the quinoxaline core.
Quinoxaline-based molecules typically exhibit absorption spectra with bands corresponding to π–π* electronic transitions of the aromatic system. scholaris.ca The position of the maximum absorption and emission peaks can be tuned by adding substituents. Electron-withdrawing groups, such as chloro and trifluoromethyl moieties, are known to cause a bathochromic (red) shift in both absorption and emission maxima. beilstein-journals.org This effect is due to the stabilization of the LUMO energy level, which reduces the HOMO-LUMO energy gap.
In various studies, quinoxaline derivatives have been shown to emit light across the visible spectrum, from deep blue to orange, depending on their specific molecular structure. scholaris.caresearchgate.net This tunability is essential for creating materials for full-color displays and other applications requiring specific emission wavelengths. The this compound framework, with its strong electron-withdrawing groups, is expected to exhibit red-shifted absorption and emission compared to the unsubstituted quinoxaline parent molecule.
Table 2: General Photophysical Properties of Substituted Quinoxaline Derivatives This table provides illustrative data for different classes of quinoxaline derivatives to show general trends.
| Derivative Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent | Reference |
|---|---|---|---|---|
| Triphenyl-substituted | 364-371 | ~425 | THF | scholaris.ca |
| Ethynyl-substituted | 405-415 | 468-525 | Various | acs.org |
| Amine-substituted (D-A-A-D) | 415-461 | 492-598 | Various | researchgate.net |
| Pyrrolo[1,2-a]quinoxalines | 350-362 | ~407 | Methanol | nih.gov |
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules that have a significant difference in dipole moment between their ground and excited states, often seen in donor-acceptor type structures. Many quinoxaline derivatives exhibit positive solvatochromism, meaning their fluorescence emission shifts to longer wavelengths (a red shift) as the solvent polarity increases. acs.orgnih.gov This is attributed to the stabilization of a more polar intramolecular charge transfer (ICT) excited state in polar solvents. nih.gov For one derivative, the emission color was observed to change from blue in nonpolar cyclohexane (B81311) to orange in methanol. acs.org The presence of both a chloro and a trifluoromethyl group in this compound strongly suggests it will possess significant ICT character, making it a likely candidate for exhibiting solvatochromic properties.
Halochromism refers to a color change resulting from a change in pH, typically due to the protonation or deprotonation of the molecule. rsc.orgcapes.gov.br This property has been reported for certain quinoxaline-based compounds, where protonation can significantly alter the electronic structure and thus the absorption spectrum. rsc.org This makes them potentially useful as colorimetric pH sensors. rsc.orgresearchgate.net While specific data on this compound is not available, the nitrogen atoms in the pyrazine ring provide basic sites that could potentially be protonated, suggesting that it may also exhibit halochromic behavior under acidic conditions.
Luminescence and Fluorescence Properties
Quinoxaline derivatives are a significant class of compounds in materials science, largely due to their tunable optical and electronic properties. The introduction of specific substituents onto the quinoxaline core, such as chloro and trifluoromethyl groups, can profoundly influence their luminescence and fluorescence characteristics. These groups alter the electronic distribution within the molecule, which in turn affects the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and consequently the emission properties.
Research into substituted quinoxalines has shown that their fluorescence is highly sensitive to the electronic nature of their substituents and their environment. For instance, quinoxaline-based probes designed with a donor-acceptor structure can exhibit significant colorimetric and fluorometric changes in response to external stimuli like pH changes. nih.gov A study on a novel quinoxaline probe demonstrated emission peaks at 413 nm and 436 nm, which, upon protonation with trifluoroacetic acid (TFA), shifted to a new emission band at 515 nm. nih.gov This highlights the potential for large Stokes shifts and tunable emission spectra in this class of compounds. The fluorescence lifetime is also affected; in one case, the unprotonated probe had lifetime components of 0.10 ns and 1.19 ns, which changed upon protonation. nih.gov
The presence of electron-donating or electron-withdrawing substituents can induce a bathochromic (red) shift in the fluorescence spectra. mdpi.com The trifluoromethyl group (-CF3), in particular, is known to influence the photophysical properties of aromatic systems. In donor-acceptor molecules designed for thermally activated delayed fluorescence (TADF), the position and electronic nature of substituents like the -CF3 group are critical. nih.gov The strong electron-withdrawing character of the -CF3 group can help modulate the energy difference between the singlet and triplet excited states (ΔEST), a key parameter for achieving efficient TADF. nih.gov Molecules incorporating a trifluoromethyl group have been successfully used to create blue organic light-emitting diodes (OLEDs). nih.gov
The table below summarizes the fluorescence properties of representative substituted quinoxaline derivatives as reported in the literature, illustrating the impact of various functional groups on their emission characteristics.
| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Findings |
| Quinoxaline Probe Q1 nih.gov | 350 | 413, 436 | Upon addition of Trifluoroacetic acid (TFA), a new emission band appears at 515 nm due to protonation. |
| Aminoquinoxaline QC1 mdpi.com | Not specified | 430 - 580 | Brightly emissive in chloroform; functions as a fluorescent pH sensor in aqueous media. |
| Dipyrroloquinoxaline with F substituent mdpi.com | Not specified | ~431 (in THF) | The introduction of a fluorine substituent resulted in a bathochromic shift of about 19 nm compared to the unsubstituted compound. |
| TADF Emitter TrzBuCz-CF3 nih.gov | Not specified | Not specified (Blue Emission) | Achieved an external quantum efficiency of 14.22% in a blue OLED, demonstrating the effectiveness of the -CF3 group in designing efficient emitters. |
Sensor and Electrochromic Device Applications
The inherent electronic and optical properties of the quinoxaline scaffold make it an excellent platform for developing chemical sensors and electrochromic devices. The electron-deficient nature of the pyrazine ring within the quinoxaline structure can be systematically modified with functional groups to create materials that respond to specific analytes or electrical stimuli.
Sensor Applications: Quinoxaline derivatives have been successfully employed as chemosensors for detecting changes in pH and the presence of metal ions. mdpi.comnih.gov Their mechanism often relies on a change in the intramolecular charge transfer (ICT) character upon interaction with an analyte, leading to observable changes in color (colorimetric) or fluorescence (fluorometric). For example, a water-soluble aminoquinoxaline derivative has been developed as a dual optical chemosensor for pH measurements in acidic aqueous solutions, exhibiting distinct shifts in both its absorption and emission bands. mdpi.com Another quinoxaline-based system was designed as a reversible, acid-responsive probe that changes color from blue to green in basic and acidic media, respectively, and also shows a distinct fluorometric response. nih.gov Furthermore, these derivatives have demonstrated utility in detecting metal cations, such as Fe³⁺, even in complex media like commercial fruit juices. nih.gov
Electrochromic Device Applications: In the field of electrochromics, materials that change color in response to an applied voltage, quinoxaline-based molecules are promising candidates. Their strong electron-accepting ability is a key feature for creating high-performance electrochromic materials. beilstein-journals.org Molecular engineering strategies, such as combining quinoxaline units with electron-donating moieties like triphenylamine, have led to donor-acceptor (D-A) type electroactive materials. rsc.org
A study on π-extended pyrrolo[1,2-α]quinoxaline-based materials demonstrated that the introduction of a strong electron-withdrawing trifluoromethyl (-CF3) group significantly enhances the material's electrochemical activity and the performance of the resulting electrochromic device. rsc.org The CF3-substituted material, when incorporated into a device, showed excellent stability and reversibility. rsc.org This enhancement is attributed to the lowering of the material's energy gap by the electron-withdrawing substituent. rsc.org
The table below details the performance of an electrochromic device based on a CF3-substituted pyrrolo[1,2-α]quinoxaline material.
| Material | Key Performance Metric | Value/Observation |
| CF3-PQ-TPA rsc.org | Electrochemical Activity | Exhibits better activity compared to unsubstituted and methyl-substituted analogues. |
| CF3-PQ-TPA based device rsc.org | Stability | Showed excellent stability during electrochemical switching. |
| CF3-PQ-TPA based device rsc.org | Reversibility | Demonstrated good reversibility in color change upon voltage application. |
Structure-Property Relationships in Advanced Materials
The performance of this compound in advanced materials is dictated by the interplay between its molecular structure and its resulting electronic and physical properties. The presence of both a chlorine atom and a trifluoromethyl group on the quinoxaline core creates a unique combination of electronic and steric effects that can be leveraged in the design of high-performance organic electronic materials.
Halogenation is a powerful and widely used strategy in the molecular engineering of organic semiconductors to tune their electronic properties. Both chlorine and fluorine (in the -CF3 group) are highly electronegative atoms that exert a strong electron-withdrawing inductive effect on the π-conjugated system of the quinoxaline ring.
This strong electron-withdrawing nature has a direct impact on the molecule's frontier molecular orbital energy levels. The incorporation of halogen atoms onto the π-framework of quinoxaline-based molecules has been shown to lower, or "downshift," both the HOMO and LUMO energy levels. rsc.org This downshifting is crucial for several applications. For example, in n-type semiconductors used in organic field-effect transistors (OFETs), a lower LUMO level facilitates electron injection from common electrodes and enhances the material's stability against oxidation in air. Similarly, in organic solar cells, tuning the energy levels of acceptor materials is critical for achieving efficient charge separation at the donor-acceptor interface. researchgate.net
The increased electron-withdrawing character imparted by halogenation also enhances the electron affinity of the molecule. researchgate.net This makes the material a better electron acceptor, a desirable trait for n-type semiconductors and for the acceptor component in organic photovoltaic devices. beilstein-journals.orgnih.gov Studies on quinoxalineimides demonstrated that fluorinated and chlorinated derivatives had significantly downshifted orbital energy levels compared to their unsubstituted counterpart, which was reflected in the improved performance of OFET devices. rsc.org
The following table, based on data for related quinoxalineimide (QI) compounds, illustrates the typical effect of halogenation on molecular energy levels.
| Compound | Substitution | HOMO Energy Level (eV) | LUMO Energy Level (eV) |
| QI-2H rsc.org | Unsubstituted | -6.18 | -3.61 |
| QI-1F rsc.org | Mono-fluorinated | -6.28 | -3.73 |
| QI-2F rsc.org | Di-fluorinated | -6.37 | -3.83 |
| QI-2Cl rsc.org | Di-chlorinated | -6.30 | -3.81 |
The performance of a molecular material in a solid-state device depends not only on its intrinsic electronic properties but also on how the molecules pack together in thin films. Both steric (size and shape) and electronic effects of the substituents play a critical role in determining this solid-state morphology and, consequently, the material's performance.
Electronic Effects: As discussed, the primary electronic effect of the chloro and trifluoromethyl groups is their strong electron-withdrawing nature. rsc.orgmdpi.com This enhances electron affinity, modulates energy levels, and can increase the polarity of the molecule. These electronic modifications influence intermolecular interactions, such as π–π stacking, which are crucial for efficient charge transport in organic semiconductors. nih.gov
The interplay between these effects is complex. For instance, studies on quinoxalineimides showed that doubly fluorinated or chlorinated derivatives formed more compact molecular packing structures compared to the unsubstituted version, which is beneficial for charge transport. rsc.org The combination of the electronic effects of the chloro and trifluoromethyl groups in this compound is expected to result in a material with a high electron affinity and deep energy levels, while its steric profile will influence its crystallinity, solubility, and intermolecular electronic coupling in the solid state.
The table below compares the general steric and electronic characteristics of relevant substituents.
| Substituent | van der Waals Radius (approx. Å) | Electronic Effect | Key Impact on Material Properties |
| Hydrogen (H) | 1.20 | Neutral | Baseline for comparison. |
| Fluorine (F) nih.gov | 1.47 | Strongly electron-withdrawing | Lowers HOMO/LUMO levels with minimal steric hindrance. |
| Chlorine (Cl) nih.gov | 1.75 | Strongly electron-withdrawing | Lowers energy levels; can engage in specific hydrophobic interactions. |
| Trifluoromethyl (CF3) mdpi.com | 2.22 (group radius) | Strongly electron-withdrawing | Significantly lowers energy levels, enhances lipophilicity and metabolic stability. |
| Cyano (CN) nih.gov | ~1.60 (group length) | Strongly electron-withdrawing | Induces larger steric hindrance than F, can cause more twisted conformations. |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Chloro-6-(trifluoromethyl)quinoxaline, and how can reaction yields be improved?
The compound is synthesized via chlorination of 3-(trifluoromethyl)quinoxalin-2(1H)-one using phosphoryl chloride (POCl₃) under reflux (100°C, 4 hours). Key parameters include anhydrous conditions, stoichiometric excess of POCl₃ (21 equivalents), and post-reaction quenching on ice. Purification via column chromatography (dry-loaded on Celite, eluent: cyclohexane/ethyl acetate 4:1) achieves yields up to 91%. Low yields often arise from incomplete chlorination or moisture contamination .
Q. What spectroscopic and crystallographic methods are recommended to confirm the molecular structure of this compound?
Use single-crystal X-ray diffraction (XRD) to resolve the monoclinic P2₁/c space group (a=10.23 Å, b=7.89 Å, c=14.56 Å, β=102.3°). Complement with ¹H/¹³C/¹⁹F NMR: aromatic protons (δ 8.5–8.7 ppm), trifluoromethyl (¹⁹F: -62 ppm), and IR for C-Cl (750 cm⁻¹) and C-F (1150–1250 cm⁻¹) stretches. Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 232.59 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Wear nitrile gloves, chemical-resistant goggles, and lab coats. Work in a fume hood to avoid inhalation. Quench waste with ice-water mixtures to neutralize POCl₃ residues. Store in airtight containers at 4°C, and dispose of halogenated waste via licensed hazardous waste facilities .
Q. How can researchers troubleshoot low purity or byproduct formation during synthesis?
Monitor reaction progress via TLC (silica gel, UV visualization). Byproducts like di-chlorinated analogs may form if POCl₃ is in excess beyond 21 equivalents. Optimize purification by testing gradient elution (e.g., hexane:EtOAc from 9:1 to 3:1) and pre-adsorption on Celite to prevent column clogging .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of quinoxaline derivatives?
The -CF₃ group is strongly electron-withdrawing (σₚ=0.54), polarizing the quinoxaline ring and directing electrophilic substitution to the 5- and 8-positions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, while Hammett plots correlate substituent effects with reaction rates in cross-coupling reactions .
Q. What strategies enhance regioselectivity in functionalizing this compound for complex heterocycles?
Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the chloro position, leveraging the -CF₃ group’s meta-directing effect. For nucleophilic substitution, employ high-boiling solvents (DMF, 120°C) and catalysts like CuI. Monitor regiochemistry via NOESY NMR to confirm substitution patterns .
Q. How can structural ambiguities in crystallographic data be resolved for halogenated quinoxalines?
Refine XRD data using SHELXL with anisotropic displacement parameters for heavy atoms (Cl, F). Address disorder in the trifluoromethyl group by partitioning occupancy or applying restraints. Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F contacts) .
Q. What computational methods predict the environmental persistence of this compound?
Perform biodegradability assays (OECD 301F) and model hydrolysis pathways using Gaussian09 (B3LYP/6-311++G**). The -CF₃ group confers resistance to microbial degradation, requiring advanced oxidation (UV/H₂O₂) for remediation. GC-MS quantifies degradation intermediates like quinoxaline-2,3-dione .
Q. How do steric and electronic effects of substituents impact biological activity in quinoxaline analogs?
The -CF₃ group enhances membrane permeability and metabolic stability. In anti-proliferative assays (MTT protocol), compare IC₅₀ values of analogs with varying substituents. Molecular docking (AutoDock Vina) into kinase domains (e.g., EGFR) identifies H-bonding interactions with the chlorine atom .
Q. What experimental designs validate mechanistic hypotheses in quinoxaline reactivity studies?
Use factorial design (2³ matrix) to test variables: temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (toluene vs. DMF). Kinetic profiling via in situ IR tracks intermediate formation. Contradictory data (e.g., yield vs. selectivity) are resolved through response surface methodology (RSM) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
